1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)13-12(14(17)18)8-15-16(13)10-4-6-11(19-3)7-5-10/h4-9H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIPOGMVVDHAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with an appropriate β-diketone under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the propan-2-yl group and the carboxylic acid functionality.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the potential of pyrazole derivatives in treating inflammatory conditions. The compound has been evaluated for its ability to inhibit inflammatory pathways, showing promising results in reducing inflammation markers in vitro.
- Mechanism of Action : The pyrazole scaffold is believed to interfere with the cyclooxygenase (COX) pathway, which is crucial in the synthesis of prostaglandins involved in inflammation. This inhibition leads to reduced pain and swelling.
Anticancer Properties
The anticancer potential of 1-(4-Methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been extensively studied, with various derivatives showing significant cytotoxicity against different cancer cell lines.
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
Recent Advancements
A review published in December 2022 summarizes various pyrazole derivatives, including this compound, emphasizing their role in drug design for cancer therapy. The review discusses several synthesized compounds that exhibited substantial growth inhibition across multiple cancer cell lines, highlighting the importance of structural modifications to enhance efficacy and selectivity .
In Silico Studies
In silico approaches have also been employed to predict the binding affinity of this compound to specific molecular targets involved in cancer progression and inflammation. These studies suggest that modifications to the pyrazole ring can significantly affect biological activity, paving the way for tailored drug design .
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5 of the Pyrazole Core
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 187998-64-7)
- Structural Difference : Methyl group at position 5 instead of isopropyl.
- Key Properties : Molecular weight = 232.24 g/mol, melting point = 212°C, boiling point = 415.9°C .
1-(4-Fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1152975-63-7)
- Structural Difference : 4-Fluorophenyl at position 1 instead of 4-methoxyphenyl.
- Key Properties : Molecular formula = C13H13FN2O2 .
- Impact : The electron-withdrawing fluorine substituent decreases electron density on the phenyl ring, which may alter the acidity of the carboxylic acid (lower pKa) compared to the electron-donating methoxy group.
Substituent Variations on the Aromatic Ring at Position 1
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (Compound 4 in )
- Structural Difference : 4-Chlorophenyl at position 1.
- Key Properties : Yield = 63% (synthesis), melting point = 193°C, molecular weight = 236 g/mol .
- Impact : The chloro group increases lipophilicity and may enhance binding to hydrophobic enzyme pockets compared to methoxy.
3-(2,4-Dichloro-5-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 834884-94-5)
- Structural Difference : Additional halogen (Cl, F) substitutions at position 3 of the pyrazole.
- Key Properties : Higher molecular weight (due to Cl/F) and enhanced electron-withdrawing effects .
- Impact : Increased halogenation improves metabolic stability and binding affinity in drug-receptor interactions.
Complex Derivatives with Heterocyclic Moieties
1-(4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 956627-68-2)
- Structural Difference : Thiazole and furyl substituents.
- Key Properties : Molecular weight = 474.24 g/mol, trifluoromethyl group at position 5 .
- Impact : The trifluoromethyl group enhances acidity and bioavailability, while the thiazole-furyl system may confer unique biological activity (e.g., kinase inhibition).
Data Table: Comparative Analysis of Key Compounds
*Calculated based on molecular formula C14H16N2O3.
Biological Activity
1-(4-Methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrazole-based compounds known for their anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 244.29 g/mol
- CAS Number : 1003750-79-5
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising results.
In one study, derivatives similar to this compound showed cytotoxic effects against Hep-2 and P815 cancer cell lines with IC values of 3.25 mg/mL and 17.82 mg/mL, respectively .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole compounds has been extensively studied. For instance, compounds related to this compound demonstrated inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6.
These findings suggest that the compound may be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. In vitro studies have shown effectiveness against various bacterial strains.
The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and inflammation. Molecular docking studies have suggested that these compounds can form stable interactions with target proteins, leading to their therapeutic effects .
Case Studies
Recent studies have highlighted the potential of pyrazole derivatives in drug discovery:
- A study on a series of pyrazole compounds revealed significant anticancer activity against MCF7 and other cell lines, with some derivatives exhibiting IC values lower than standard chemotherapeutic agents .
- Another investigation demonstrated that modifications to the pyrazole structure could enhance its anti-inflammatory properties, suggesting a pathway for developing more effective therapeutics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, and what experimental parameters are critical for success?
- Methodological Answer : The compound is synthesized via cyclocondensation of ethyl acetoacetate, -dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine derivatives. Hydrolysis under basic conditions (e.g., NaOH/EtOH) converts the ester intermediate to the carboxylic acid . Key parameters include:
- Reagent ratios : Stoichiometric control to minimize side products.
- Temperature : Reflux conditions (~80–100°C) for cyclization.
- Purification : Column chromatography or recrystallization (e.g., ethanol) to isolate the final product .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm substituent positions and regioselectivity. For example, the 4-carboxylic acid proton appears as a singlet near δ 12–13 ppm .
- X-ray Diffraction : Resolves dihedral angles between the pyrazole ring and aromatic substituents (e.g., 16.83°–51.68° for related structures), critical for understanding steric effects .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How can researchers verify the purity and stability of this compound under laboratory conditions?
- Methodological Answer :
- HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at λ = 254 nm.
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., mp = 212–216°C for analogous pyrazole-carboxylic acids) .
- Storage : Desiccated at –20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) can predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) model charge distribution and polarizability .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., ethanol/water) to optimize reaction conditions .
- Docking Studies : Screens potential biological targets (e.g., enzyme active sites) using software like AutoDock Vina .
Q. How can regioselectivity challenges during pyrazole ring formation be addressed?
- Methodological Answer :
- Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) direct cyclization to the 1- and 5-positions of the pyrazole ring. Steric hindrance from isopropyl groups influences product distribution .
- Catalytic Additives : Use of acetic acid or Lewis acids (e.g., ZnCl₂) to stabilize intermediates and enhance regiocontrol .
Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., rotamers) causing peak splitting.
- 2D-COSY/NOESY : Correlates proton environments to confirm spatial arrangements.
- Cross-Validation with IR : Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) validate functional group integrity .
Q. How can the compound’s biological activity be systematically evaluated in vitro?
- Methodological Answer :
- Enzyme Inhibition Assays : Target-specific screens (e.g., COX-2 or kinase inhibitors) using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .
- Cytotoxicity Profiling : MTT assays on cell lines (e.g., HeLa or MCF-7) to assess therapeutic windows .
- SAR Studies : Modifying the isopropyl or methoxyphenyl groups to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
